3-(3-Iodopropyl)-3H-benzothiazol-2-one
Overview
Description
3-(3-Iodopropyl)-3H-benzothiazol-2-one is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This compound is characterized by the presence of an iodopropyl group attached to the benzothiazole core
Mechanism of Action
Target of Action
Similar compounds such as (3-iodopropyl)trimethoxysilane are known to be used to organically modify mesoporous silica support by grafting method . This suggests that the compound might interact with silica-based materials or other related targets.
Mode of Action
It’s worth noting that similar iodopropyl compounds have been used in nickel-catalyzed reactions . These reactions often involve the formation of carbon-silicon bonds, which are crucial in the synthesis of organosilicon compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Iodopropyl)-3H-benzothiazol-2-one typically involves the iodination of a propyl-substituted benzothiazole precursor. One common method involves the reaction of 3-propylbenzothiazol-2-one with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of continuous flow reactors allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, minimizing the formation of side products and optimizing the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Iodopropyl)-3H-benzothiazol-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The iodopropyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the iodopropyl group can lead to the formation of propyl-substituted benzothiazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted benzothiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include propyl-substituted benzothiazoles.
Scientific Research Applications
3-(3-Iodopropyl)-3H-benzothiazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
3-Iodopropylbenzene: Similar in structure but lacks the benzothiazole core.
3-(Trimethoxysilyl)propyliodide: Contains a trimethoxysilyl group instead of the benzothiazole core
Uniqueness
3-(3-Iodopropyl)-3H-benzothiazol-2-one is unique due to the presence of both the iodopropyl group and the benzothiazole core This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds
Biological Activity
3-(3-Iodopropyl)-3H-benzothiazol-2-one is a benzothiazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of compounds known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections provide an overview of its synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the benzothiazole ring and the introduction of the iodopropyl group. Various methods have been reported in the literature, often utilizing reagents such as iodine and alkyl halides under specific reaction conditions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. For instance, related compounds have shown significant cytotoxic activity against various cancer cell lines. A study demonstrated that certain benzothiazolone analogs exhibited IC50 values in the low micromolar range against human cancer cell lines such as MDA-MB-231 and A549 .
Compound | Cell Line | IC50 (µM) |
---|---|---|
26Z | EA.hy926 | 0.13 |
26Z | MDA-MB-231 | 1.35 |
26Z | MCF-7 | 2.42 |
These findings suggest that this compound may possess similar properties, warranting further investigation into its efficacy and mechanism of action.
Antimicrobial Activity
Benzothiazole derivatives are also recognized for their antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The compound may act by:
- Intercalation with DNA : Similar compounds have shown a propensity to intercalate with DNA, leading to disruptions in replication and transcription processes .
- Inhibition of Enzymatic Activity : Some benzothiazole derivatives inhibit key enzymes involved in cellular metabolism, which can lead to cell death in rapidly dividing cancer cells.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer effects.
Case Studies
- Cytotoxicity Assessment : In a study assessing the cytotoxic effects of various benzothiazolone derivatives, it was found that compounds similar to this compound exhibited significant antiproliferative effects on endothelial cells, suggesting potential applications in cancer therapy .
- Antimicrobial Evaluation : Another study focused on evaluating the antimicrobial properties of benzothiazole derivatives indicated that several compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, highlighting their therapeutic potential in treating infections .
Properties
IUPAC Name |
3-(3-iodopropyl)-1,3-benzothiazol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INOS/c11-6-3-7-12-8-4-1-2-5-9(8)14-10(12)13/h1-2,4-5H,3,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDGSKVDLROELR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CCCI | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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